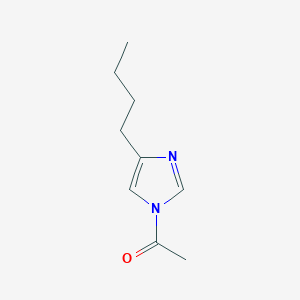

1-(4-Butyl-1H-imidazol-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

155092-17-4 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(4-butylimidazol-1-yl)ethanone |

InChI |

InChI=1S/C9H14N2O/c1-3-4-5-9-6-11(7-10-9)8(2)12/h6-7H,3-5H2,1-2H3 |

InChI Key |

HKPDNTYOYJJGDQ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN(C=N1)C(=O)C |

Canonical SMILES |

CCCCC1=CN(C=N1)C(=O)C |

Synonyms |

1H-Imidazole, 1-acetyl-4-butyl- (9CI) |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 1 4 Butyl 1h Imidazol 1 Yl Ethanone

X-ray Crystallographic Studies and Molecular Geometry Analysis

No published papers detailing the single-crystal X-ray diffraction analysis of this compound were identified. As a result, fundamental crystallographic information is unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

While basic NMR data may exist in commercial or patent literature, detailed academic studies focusing on the comprehensive spectroscopic characterization of the imidazole (B134444) and butyl moieties of 1-(4-Butyl-1H-imidazol-1-yl)ethanone were not found.

¹³C NMR Spectroscopic Characterization of the Ethanone (B97240) Backbone and Ring Carbons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would provide distinct signals for each unique carbon atom in the ethanone backbone, the imidazole ring, and the butyl side chain.

Based on known chemical shift ranges for similar structures, the carbonyl carbon of the ethanone group is expected to resonate significantly downfield, typically in the range of 165-175 ppm, due to the strong deshielding effect of the double-bonded oxygen. The methyl carbon of the ethanone group would appear much further upfield, generally between 20-30 ppm.

The carbons of the imidazole ring are anticipated to appear in the aromatic region of the spectrum. The C2 carbon, positioned between the two nitrogen atoms, is characteristically the most deshielded of the ring carbons, with an expected chemical shift in the range of 135-145 ppm. The C4 and C5 carbons would resonate at slightly higher fields, typically between 115-130 ppm. The attachment of the butyl group at the C4 position would cause a downfield shift for this carbon compared to the unsubstituted C5.

The butyl side chain carbons would exhibit signals in the aliphatic region of the spectrum. The carbon directly attached to the imidazole ring (Cα) would be the most deshielded of the butyl carbons, followed by the subsequent methylene (B1212753) carbons (Cβ, Cγ), with the terminal methyl carbon (Cδ) being the most shielded and appearing furthest upfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-175 |

| Ethanone CH₃ | 20-30 |

| Imidazole C2 | 135-145 |

| Imidazole C4 | 115-130 (downfield of C5) |

| Imidazole C5 | 115-130 |

| Butyl Cα | 25-35 |

| Butyl Cβ | 20-30 |

| Butyl Cγ | 15-25 |

| Butyl Cδ | 10-15 |

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for tracing the proton-proton correlations within the butyl chain and for confirming the connectivity between the protons on the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton to its corresponding carbon atom in the imidazole ring and the butyl chain.

These advanced NMR methods, used in concert, provide a detailed and robust confirmation of the molecular structure.

Infrared (IR) and Raman Spectroscopic Studies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Mode Assignment Pertaining to Carbonyl and Imidazole Stretchings

The IR and Raman spectra of this compound would be dominated by characteristic vibrational modes. A strong absorption band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹, would be indicative of the C=O (carbonyl) stretching vibration of the ethanone group. The exact position of this band can be influenced by conjugation and the electronic environment.

The imidazole ring would give rise to a series of characteristic bands. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the imidazole ring and the butyl chain would be observed in the 2800-3100 cm⁻¹ range.

Detection of Hydrogen Bonding Interactions through IR Spectroscopy

While this compound does not possess traditional hydrogen bond donors like O-H or N-H groups, intermolecular hydrogen bonding interactions of the C-H···O or C-H···N type can sometimes be observed. These weaker interactions can cause subtle shifts in the vibrational frequencies of the involved groups. For instance, the formation of a C-H···O hydrogen bond involving a C-H bond of the imidazole ring and the carbonyl oxygen of a neighboring molecule could lead to a slight broadening and a shift to lower frequency of the C=O stretching band in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which can provide valuable structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for ketones is the alpha-cleavage, which in this case would involve the loss of the methyl group (CH₃•) or the butyl-imidazole moiety. Another prominent fragmentation pathway could be the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) molecule. Fragmentation of the butyl side chain would also be expected.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule and its fragments. For this compound, with a molecular formula of C₁₀H₁₆N₂O, HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Interactive Data Table: Predicted HRMS Data

| Molecular Formula | Calculated Exact Mass |

| C₁₀H₁₆N₂O | 180.1263 |

Fragmentation Pattern Analysis for Structural Connectivity

Upon electron impact ionization (EI), the molecule is expected to form a molecular ion (M•+), which then undergoes a series of fragmentation events to yield a characteristic pattern of daughter ions. The analysis of these fragments allows for the reconstruction of the original molecular structure.

Key Predicted Fragmentation Pathways:

Loss of the Acetyl Group: A primary and highly characteristic fragmentation pathway for N-acetylated compounds is the cleavage of the bond between the carbonyl carbon and the imidazole nitrogen. This can occur in two ways:

Loss of a ketene molecule (CH₂=C=O): This is a common rearrangement for N-acetyl compounds, leading to the formation of a protonated 4-butyl-1H-imidazole ion. The neutral loss of 42 Da is a strong indicator of an N-acetyl group.

Loss of an acetyl radical (•CH₃CO): This results in the formation of the 4-butyl-1H-imidazolyl cation. This cleavage would produce a fragment with a mass-to-charge ratio (m/z) corresponding to the imidazole ring with the butyl substituent.

Fragmentation of the Butyl Chain: The butyl group attached to the imidazole ring is susceptible to fragmentation, primarily through the loss of alkyl radicals. This process typically follows the stability of the resulting carbocation, with cleavage occurring at different points along the chain. Common losses would include:

Loss of a methyl radical (•CH₃, 15 Da).

Loss of an ethyl radical (•C₂H₅, 29 Da).

Loss of a propyl radical (•C₃H₇, 43 Da). This series of fragmentations, separated by 14 Da (CH₂), is a hallmark of straight-chain alkyl groups.

Cleavage within the Imidazole Ring: While the aromatic imidazole ring is relatively stable, it can undergo fragmentation under energetic conditions, although this is generally less favored than the loss of substituents. Potential ring cleavage could lead to the formation of smaller nitrogen-containing fragments.

Combined Fragmentation: More complex fragmentation patterns can arise from the sequential loss of different groups. For instance, the molecular ion could first lose the acetyl group, and the resulting 4-butyl-1H-imidazole ion could then undergo fragmentation of its butyl chain.

Predicted Mass-to-Charge Ratios (m/z) of Key Fragments:

The following table outlines the predicted key fragment ions, their probable structures, and the corresponding neutral losses from the molecular ion of this compound.

| Predicted m/z | Proposed Fragment Structure | Neutral Loss | Significance |

| 166 | [C₉H₁₄N₂O]•+ | - | Molecular Ion |

| 124 | [C₇H₁₂N₂]•+ | CH₂CO (42) | Loss of ketene from the acetyl group |

| 123 | [C₇H₁₁N₂]+ | •CH₃CO (43) | Loss of the acetyl radical |

| 109 | [C₆H₉N₂]+ | •C₄H₉ (57) | Loss of the butyl radical |

| 81 | [C₄H₅N₂]+ | C₄H₉• and CO (85) | Loss of butyl and carbonyl group |

| 68 | [C₃H₄N₂]•+ | - | Imidazole ring fragment |

| 43 | [CH₃CO]+ | C₇H₁₁N₂• (123) | Acetyl cation |

This table is based on theoretical fragmentation patterns and may not represent all experimentally observed ions.

The analysis of these characteristic fragments provides a "fingerprint" of the molecule, allowing for the confirmation of its structural connectivity. The presence of a fragment corresponding to the loss of 42 or 43 Da would strongly suggest the presence of an N-acetyl group. A series of peaks separated by 14 Da would confirm the structure of the butyl chain. The detection of ions corresponding to the 4-butylimidazole moiety would establish the connection between the alkyl chain and the heterocyclic ring.

Theoretical and Computational Chemistry Studies of 1 4 Butyl 1h Imidazol 1 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and various molecular properties.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for 1-(4-Butyl-1H-imidazol-1-yl)ethanone would model the molecule's behavior in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion. This would allow for the exploration of its conformational landscape, identifying the different shapes (conformers) the molecule can adopt due to the rotation of its flexible butyl chain and ethanone (B97240) group. The simulation would provide insights into the molecule's flexibility, stability of different conformers, and potential interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model involving this compound, a dataset of structurally related imidazole (B134444) derivatives with known biological activities (e.g., enzyme inhibition) would be required. Molecular descriptors (physicochemical properties) would be calculated for each compound, and statistical methods would be used to create a model that predicts activity based on these descriptors. Such a model could then be used to predict the activity of new, unsynthesized imidazole derivatives.

In Silico Prediction of Molecular Interactions

In silico methods, particularly molecular docking, are used to predict how a molecule (a ligand) binds to a specific target, such as a protein or enzyme. If this compound were being investigated as a potential drug, molecular docking studies would be performed to predict its binding affinity and orientation within the active site of a target protein. This analysis helps to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the molecule's potential biological activity.

Mechanistic Investigations of Molecular Interactions Involving the 1 4 Butyl 1h Imidazol 1 Yl Ethanone Scaffold

Elucidation of Binding Modes with Molecular Targets (Conceptual Framework)

The imidazole (B134444) ring is a critical component in many biologically active systems, largely due to the versatile nature of its two nitrogen atoms. researchgate.net This five-membered aromatic heterocycle is amphoteric, meaning it can act as both an acid and a base. wikipedia.org

Coordination with Metal Ions: The imine nitrogen (the one not bonded to the ethanone (B97240) group in this scaffold) possesses a lone pair of electrons, making it a potent ligand for coordinating with metal ions. wikipedia.org This property is analogous to the function of the histidine residue in metalloproteins, where the imidazole side chain is a common binding site for metal cofactors. wikipedia.org As a pure sigma-donor ligand, the imidazole nitrogen can form stable coordination complexes with various transition metals. wikipedia.org

Hydrogen Bonding: The imidazole ring is an effective participant in hydrogen bonding. researchgate.net The imine nitrogen can act as a hydrogen bond acceptor. stereoelectronics.org Furthermore, in different contexts or as part of other related derivatives where the other nitrogen is protonated, it can act as a hydrogen bond donor. researchgate.net This dual capability allows the imidazole moiety to form specific and directional interactions within a binding pocket, contributing significantly to binding affinity. researchgate.net

The specific interactions of the 1-(4-Butyl-1H-imidazol-1-yl)ethanone imidazole ring are summarized below.

| Moiety | Atom | Potential Interaction | Role in Binding |

| Imidazole Ring | Imine Nitrogen (N-3) | Coordination Bonding, Hydrogen Bond Acceptor | Anchoring to metalloenzymes; specific directional binding. |

| Imidazole Ring | Pyrrole-like Nitrogen (N-1) | Steric influence due to substitution | Directs the orientation of the ethanone group. |

| Imidazole Ring | Aromatic System | π-π Stacking, Cation-π interactions | Interaction with aromatic residues (e.g., Phenylalanine, Tyrosine). researchgate.net |

Hydrophobic interactions are a primary driving force in molecular recognition and ligand-protein binding. nih.govresearchgate.net They arise from the tendency of nonpolar substances to aggregate in an aqueous environment to minimize their disruptive effect on the hydrogen-bonding network of water. nih.gov

The 4-position butyl chain of the this compound scaffold is a nonpolar, flexible alkyl group. Its primary role in molecular binding is to engage in hydrophobic interactions with lipophilic pockets or clefts on the surface of a target protein. rsc.orgmdpi.com

Specificity and Selectivity: The size and conformation of the butyl chain are critical. A well-fitting butyl group that maximizes van der Waals contacts within a hydrophobic pocket can significantly enhance binding specificity. stereoelectronics.org However, a chain that is too long or bulky may introduce steric hindrance or an energetic penalty, reducing affinity. nih.gov The flexibility of the four-carbon chain allows it to adopt various conformations to optimize its fit within a binding site.

The ethanone (acetyl) group attached to the N-1 position of the imidazole ring introduces polarity and specific hydrogen bonding capabilities to the molecule. cymitquimica.com

Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors like the backbone N-H of amino acids or the side chains of residues such as serine, threonine, or lysine. stereoelectronics.org

Dipole-Dipole Interactions: The carbonyl group possesses a significant dipole moment, which can engage in favorable dipole-dipole interactions with polar regions of a binding site. stereoelectronics.org

Planarity and Steric Influence: The ethanone group is planar and its orientation relative to the imidazole ring can influence how the entire molecule fits into a binding site. It can participate in van der Waals interactions and its size will dictate the steric requirements of the binding pocket around the N-1 position of the imidazole ring. stereoelectronics.org

Table 1: Summary of Potential Molecular Interactions by Moiety

| Functional Group | Type of Interaction | Description |

| Imidazole Ring | Coordination Bonding | The imine nitrogen can coordinate with metal ions in active sites. wikipedia.org |

| Hydrogen Bonding | The imine nitrogen can act as a hydrogen bond acceptor. researchgate.net | |

| π-π Stacking | The aromatic ring can stack with aromatic amino acid residues. researchgate.net | |

| Butyl Chain | Hydrophobic Interactions | The nonpolar alkyl chain can bind within lipophilic pockets, displacing water. nih.gov |

| Van der Waals Forces | Close-range attractive forces that contribute to the stability of the binding. stereoelectronics.org | |

| Ethanone Moiety | Hydrogen Bonding | The carbonyl oxygen acts as a hydrogen bond acceptor. stereoelectronics.org |

| Dipole-Dipole Interactions | The polar carbonyl group can interact with polar regions of a target. stereoelectronics.org |

Receptor Interaction Mechanisms

Detailed experimental and computational studies specifically elucidating the receptor interaction mechanisms of this compound are not extensively available in the current body of scientific literature. However, based on the general principles of molecular interactions and the known behavior of structurally related imidazole-containing compounds, a theoretical framework for its potential receptor binding can be proposed. The butyl group, acetyl moiety, and the imidazole ring are all expected to contribute to the binding affinity and selectivity of the molecule towards various biological targets.

Ligand-Receptor Docking Simulations

While specific ligand-receptor docking simulation studies for this compound are not publicly documented, computational docking is a powerful tool to predict the binding orientation and affinity of a ligand to a target receptor. In a typical docking simulation, the three-dimensional structure of the ligand, this compound, would be virtually screened against a library of potential protein targets.

The process would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Receptor Selection and Preparation: A specific receptor of interest would be chosen, and its 3D structure, often obtained from the Protein Data Bank, would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Algorithm: A docking program would then be used to systematically place the ligand in the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The interactions for each pose would be scored based on a function that estimates the binding free energy. Favorable interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the imidazole ring could act as a hydrogen bond acceptor or donor. The butyl chain would likely engage in hydrophobic interactions within a nonpolar pocket of the receptor. The acetyl group could also participate in hydrogen bonding. The results of such simulations would provide valuable insights into the plausible binding modes and could guide further experimental studies.

A hypothetical summary of docking results against a generic receptor might look like the following interactive table:

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Val56, Leu123 | Hydrophobic |

| Lys72 | Hydrogen Bond | ||

| Cyclooxygenase-2 | -7.9 | Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Leu352, Val523 | Hydrophobic | ||

| Histamine H3 Receptor | -9.2 | Asp114, Tyr115 | Hydrogen Bond, Pi-Pi Stacking |

| Trp118, Phe410 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a receptor is a dynamic process that often involves conformational changes in both the ligand and the receptor, a concept known as "induced fit." Upon binding of this compound, it is conceivable that the target receptor would undergo structural rearrangements to optimize its interaction with the ligand.

These conformational changes can be subtle, involving the reorientation of a few amino acid side chains, or more dramatic, leading to a large-scale rearrangement of the protein's secondary or tertiary structure. Such changes are crucial for the activation or inhibition of the receptor's biological function.

Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy of the ligand-receptor complex would be required to experimentally determine these conformational changes. Molecular dynamics simulations could also be employed to simulate the dynamic behavior of the complex and observe the induced conformational shifts over time. The flexibility of the butyl chain in this compound would allow it to adapt to the topology of the receptor's binding pocket, which is a key aspect of the induced-fit mechanism.

Structure Activity Relationship Sar Elucidation for 1 4 Butyl 1h Imidazol 1 Yl Ethanone Derivatives

Design Principles for Analogues and Their Libraries

The rational design of analogues is guided by established medicinal chemistry principles. The parent compound, 1-(4-butyl-1H-imidazol-1-yl)ethanone, offers three primary regions for modification, allowing for a combinatorial approach to library synthesis.

The 4-butyl group is a significant contributor to the molecule's lipophilicity and plays a crucial role in establishing hydrophobic and van der Waals interactions within a target's binding pocket. researchgate.netfhnw.ch Modifications to this chain can systematically alter these properties.

Chain Length: Varying the length of the alkyl chain directly impacts lipophilicity. Extending the chain (e.g., to pentyl or hexyl) generally increases hydrophobic interactions, which can enhance binding affinity, up to a certain point where the chain may become too large for the binding site, introducing a steric clash. Conversely, shortening the chain (e.g., to propyl or ethyl) reduces lipophilicity, which could be beneficial if the target pocket is small or has polar characteristics.

Branching: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) can provide greater steric bulk. This can be used to probe the topology of the binding site, potentially leading to improved selectivity by favoring interactions with a specific target over others.

Cyclization: Replacing the butyl chain with a cycloalkyl group, such as cyclobutyl or cyclopentyl, introduces conformational rigidity. This restriction of free rotation can lock the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding and potentially increasing affinity.

Introduction of Unsaturation: Incorporating double or triple bonds (e.g., a butenyl or butynyl chain) introduces geometric constraints and potential for π-π interactions if the binding site contains aromatic residues.

These modifications are designed to optimize the fit and interactions within hydrophobic pockets of a biological target. The following interactive table illustrates the predicted effect of these modifications on the compound's lipophilicity, a key factor in molecular interactions.

| Modification of Butyl Chain | Example Structure | Predicted Change in LogP | Primary Influence on Molecular Interaction |

| Chain Elongation | 1-(4-Pentyl-1H-imidazol-1-yl)ethanone | Increase | Enhanced hydrophobic and van der Waals forces |

| Chain Shortening | 1-(4-Propyl-1H-imidazol-1-yl)ethanone | Decrease | Reduced hydrophobic interactions |

| Branching | 1-(4-Isobutyl-1H-imidazol-1-yl)ethanone | Slight Decrease/Increase | Steric hindrance, improved binding site complementarity |

| Cyclization | 1-(4-Cyclobutyl-1H-imidazol-1-yl)ethanone | Variable | Conformational rigidity, reduced entropic penalty |

The imidazole (B134444) ring is an aromatic heterocycle with a unique electronic profile, capable of acting as a hydrogen bond donor (N-H in the tautomeric form) and acceptor (the pyridine-like nitrogen), as well as participating in π-π stacking and metal coordination. nih.govnih.gov Substitutions at the C2, and C5 positions can profoundly alter these stereoelectronic properties. researchgate.netchemistry-online.com

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decreases the electron density of the ring. This enhances the acidity of the remaining C-H protons, particularly at C2, and makes the ring less susceptible to electrophilic attack but more reactive towards nucleophiles. imperial.ac.uk Conversely, electron-donating groups (EDGs) such as amino (-NH2) or methoxy (B1213986) (-OCH3) increase the ring's electron density, enhancing its basicity and nucleophilicity. researchgate.net

Steric Effects: The size of the substituent influences how the molecule can orient itself within a binding site. Bulky groups can cause steric hindrance, preventing optimal binding, but can also be used to confer selectivity by preventing binding to off-targets with smaller pockets.

Hydrogen Bonding Potential: Substituents like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bond donor and acceptor sites, potentially forming new, stabilizing interactions with the target.

The stereoelectronic effects of substituents are critical for modulating the specific interactions of the imidazole core.

| Substituent at C2/C5 | Electronic Effect | Stereochemical Impact | Expected Influence on Ring Reactivity |

| -NO2 (Nitro) | Strong EWG | Planar, potential for H-bonding | Deactivates toward electrophiles, activates toward nucleophiles imperial.ac.uk |

| -NH2 (Amino) | Strong EDG | Pyramidal, H-bond donor | Activates toward electrophiles researchgate.net |

| -Cl (Chloro) | Inductive EWG, Resonance EDG | Minimal steric bulk | Weakly deactivating |

| -CH3 (Methyl) | Weak EDG | Adds steric bulk | Weakly activating |

Chain Extension: Replacing the ethanone (B97240) with a propanone or butanone group increases the distance and flexibility between the carbonyl oxygen and the imidazole ring. This may allow the carbonyl group to access different hydrogen bond acceptors in the binding site.

Introducing Rigidity: Incorporating the linker into a cyclic structure, such as a fused ring system, would severely restrict conformational freedom. This can be a powerful strategy if the active conformation is known.

Altering the Carbonyl Group: The carbonyl oxygen is a potent hydrogen bond acceptor. Replacing the ketone with other functional groups, such as an ester or an amide, would alter the electronic nature and hydrogen bonding capacity of the linker. For example, converting the ketone to an oxime introduces both hydrogen bond donor and acceptor capabilities. researchgate.net

These variations allow for the exploration of different spatial arrangements and interactions, helping to map the conformational requirements for activity.

Correlation of Structural Features with Specific Molecular Interactions

The systematic modifications described above allow for the correlation of specific structural features with observable changes in molecular interactions and, consequently, biological activity.

Hydrophobicity and lipophilicity are critical drivers for drug-receptor binding and are heavily influenced by the nature of the butyl chain and other substituents. fhnw.ch The hydrophobic effect—the tendency of nonpolar molecules to aggregate in aqueous solution—is a primary force in molecular recognition.

The butyl chain of this compound is the primary contributor to its lipophilic character. Increasing the length of this chain enhances its interaction with nonpolar, hydrophobic pockets in a protein, displacing water molecules and resulting in a net gain in binding energy. nih.gov Studies on other imidazole derivatives have shown a direct correlation between increased hydrophobicity and improved biological activity. nih.gov However, an optimal lipophilicity often exists, beyond which increased "greasiness" can lead to poor solubility, non-specific binding, or rapid metabolism.

The electronic nature of the imidazole ring dictates its ability to participate in key molecular interactions such as hydrogen bonding and ionic interactions. The imidazole ring is amphoteric, meaning it can act as both an acid and a base. rsc.org

Substituents directly modulate the pKa of the ring. Electron-withdrawing groups decrease the basicity of the pyridine-like nitrogen (N3), making it a weaker hydrogen bond acceptor. Conversely, electron-donating groups increase its basicity, strengthening its potential as a hydrogen bond acceptor. researchgate.net The reactivity of the ring carbons is also affected; electrophilic substitution is generally favored at the C4 or C5 positions in an electron-rich imidazole. nih.gov These electronic modulations are crucial for tailoring the molecule's interaction profile to match the electronic landscape of its biological target. For instance, if a key interaction involves the imidazole nitrogen accepting a hydrogen bond from a donor group on the protein, its activity will be highly sensitive to substituents that alter the basicity of that nitrogen atom.

Steric Hindrance and its Impact on Binding Affinity

The size and spatial arrangement of substituents on the this compound scaffold can profoundly influence how the molecule interacts with its biological target. Steric hindrance, the phenomenon where the size of a chemical group impedes a reaction or interaction, is a critical factor in determining binding affinity.

The introduction of bulky substituents at various positions on the imidazole or butyl moieties can either be detrimental or beneficial to binding, depending on the topology of the target's binding site. If a bulky group clashes with the amino acid residues of a binding pocket, it will likely decrease the affinity of the compound. Conversely, if a larger substituent can form favorable van der Waals interactions within a spacious hydrophobic pocket, it may enhance binding.

For instance, studies on related imidazole-containing compounds have shown that the nature and size of substituents play a crucial role in maintaining potent activity. While specific data for this compound derivatives is limited in publicly available research, general principles of SAR suggest that modifications to the butyl chain or the acetyl group would significantly impact steric interactions.

To illustrate the potential impact of steric hindrance, consider the hypothetical modifications to the parent compound, this compound, and their predicted effects on binding affinity.

| Compound ID | Modification | Predicted Impact on Binding Affinity | Rationale |

| A-1 | Replacement of n-butyl with isobutyl | Potentially decreased | Branching may introduce unfavorable steric clashes within a narrow binding pocket. |

| A-2 | Replacement of n-butyl with tert-butyl | Likely significantly decreased | The bulky tert-butyl group is expected to cause significant steric hindrance, preventing optimal binding. |

| A-3 | Extension of n-butyl to n-pentyl | Could increase or decrease | Dependent on the size of the hydrophobic pocket; may lead to improved van der Waals interactions or steric clashes if the pocket is too small. |

| A-4 | Replacement of acetyl with propionyl | Potentially decreased | The larger propionyl group may not fit as well into the binding site region that accommodates the acetyl group. |

| A-5 | Replacement of acetyl with benzoyl | Likely significantly decreased | The bulky and rigid benzoyl group would likely introduce significant steric hindrance and alter the required conformation for binding. |

This table is illustrative and based on general principles of medicinal chemistry. Actual binding affinities would need to be determined experimentally.

Computational Approaches in SAR Studies

To navigate the complexities of SAR and predict the impact of structural modifications, computational chemistry has become an indispensable tool. Both ligand-based and target-based approaches offer valuable insights into the molecular interactions governing the activity of this compound derivatives.

Ligand-Based Drug Design Strategies

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design strategies are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

One of the primary ligand-based methods is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with their experimentally determined binding affinities.

The process typically involves:

Data Set Selection: A series of this compound analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include descriptors related to size and shape (steric properties), electronic properties (such as partial charges and dipole moments), and hydrophobicity (like logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Target-Based Molecular Modeling for SAR Development

When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, target-based molecular modeling provides a powerful approach to understand and predict binding interactions. Molecular docking is a key technique in this category.

Molecular docking simulations predict the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific region of a target protein. This allows for a detailed visualization of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-receptor complex.

For this compound derivatives, molecular docking can be used to:

Identify Key Binding Interactions: Determine which amino acid residues in the active site are crucial for binding.

Rationalize SAR Data: Explain why certain structural modifications lead to an increase or decrease in binding affinity. For example, a docking study could reveal that a bulky substituent causes a steric clash with a specific residue, thus explaining its lower activity.

Guide the Design of New Analogues: Propose new modifications that are predicted to form more favorable interactions with the target, leading to improved binding affinity and selectivity.

By combining the insights from both ligand-based and target-based computational approaches, a more comprehensive understanding of the SAR for this compound derivatives can be achieved, accelerating the discovery of new and more effective molecules.

Chemical Reactivity and Derivatization of 1 4 Butyl 1h Imidazol 1 Yl Ethanone

Functionalization of the Imidazole (B134444) Core

Functionalization of the imidazole ring in N-acyl imidazoles is challenging due to the deactivating nature of the N-acyl group, which reduces the ring's electron density and susceptibility to electrophilic attack. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally an electron-rich heterocycle, prone to electrophilic aromatic substitution. However, the attachment of an acetyl group to the N1 position drastically alters this reactivity. The carbonyl group of the N-acetyl moiety withdraws electron density from the ring system, making it significantly less nucleophilic and thus less reactive towards electrophiles. libretexts.org This deactivating effect is analogous to that seen in acetanilide, where the acetyl group attenuates the activating nature of the amino group. libretexts.org

Consequently, standard electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, which proceed readily on activated aromatic systems, are expected to be difficult with 1-(4-Butyl-1H-imidazol-1-yl)ethanone. organicchemistrytutor.commasterorganicchemistry.commsu.edu Forcing conditions or the use of highly reactive electrophilic agents would likely be required to achieve any substitution. libretexts.orgsavemyexams.com

If substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The C4-butyl group is a weak activating group and would direct incoming electrophiles to the C5 position. Conversely, the deactivating N-acetyl group directs to the C5 position. Therefore, it is predicted that any electrophilic substitution would occur regioselectively at the C5 position, the only available carbon atom not sterically hindered or electronically disfavored. The C2 position is generally the most acidic proton in imidazoles, but electrophilic attack at this position is less common in N-substituted imidazoles.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product | Expected Reactivity |

| Bromination | Br₂, FeBr₃ | 1-(4-Butyl-5-bromo-1H-imidazol-1-yl)ethanone | Very low; harsh conditions required |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Butyl-5-nitro-1H-imidazol-1-yl)ethanone | Very low; risk of ring degradation |

| Sulfonation | Fuming H₂SO₄ | 4-Butyl-1-acetyl-1H-imidazole-5-sulfonic acid | Very low; reaction is likely reversible |

Nucleophilic Additions and Substitutions

Nucleophilic aromatic substitution on an electron-rich ring like imidazole is inherently difficult and typically requires the presence of a good leaving group and/or strong electron-withdrawing groups to activate the ring. researchgate.netyoutube.com In this compound, the N-acetyl group does withdraw electron density, but without a suitable leaving group (like a halogen) on the ring, direct nucleophilic substitution is not a feasible pathway under normal conditions.

The primary mode of reactivity for N-acyl imidazoles with nucleophiles involves attack at the exocyclic acetyl carbonyl carbon. nih.govnih.gov This results in acyl transfer, where the acetyl group is transferred to the nucleophile and the N-C(O) bond is cleaved, regenerating the 4-butyl-1H-imidazole anion (which is then protonated). nih.govresearchgate.net While this is a key aspect of the molecule's reactivity, it does not constitute a functionalization of the imidazole core itself but rather a de-acetylation. The stability and reactivity in these acyl transfer reactions can be tuned by steric hindrance around the acyl group or on the imidazole ring. nih.govacs.orgdocumentsdelivered.com

Reactions at the Ethanone (B97240) Moiety

The ethanone group (-COCH₃) attached to the imidazole nitrogen behaves as a typical ketone, albeit with the electronic influence of the heterocyclic ring. This moiety is the primary site for derivatization through nucleophilic addition and redox reactions. youtube.com

Ketone Derivatization Reactions (e.g., oxime formation)

The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition with various reagents. A classic example is the formation of an oxime through condensation with hydroxylamine (B1172632). orgsyn.org This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime. google.com The presence of the imidazole ring is not expected to interfere with this standard transformation, as demonstrated by similar reactions on other imidazole-containing ketones. researchgate.net

The reaction involves the formation of a tetrahedral intermediate which then eliminates water to form the C=N double bond of the oxime. google.com

Table 2: Derivatization of the Ethanone Moiety

| Reagent | Product Name | Reaction Type |

| Hydroxylamine (NH₂OH) | This compound oxime | Condensation |

| Hydrazine (N₂H₄) | This compound hydrazone | Condensation |

| Semicarbazide (NH₂CONHNH₂) | This compound semicarbazone | Condensation |

Reduction and Oxidation Reactions

Reduction: The ketone of the ethanone moiety can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.comnumberanalytics.com A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol, 1-(1-(4-Butyl-1H-imidazol-1-yl)ethanol). NaBH₄ is a chemoselective reagent that is not strong enough to reduce the N-acetyl group or the imidazole ring under standard conditions, making it ideal for this transformation. youtube.comresearchgate.netresearchgate.net

Oxidation: The oxidation of the ethanone moiety is less straightforward. Ketones are generally resistant to oxidation without C-C bond cleavage. Strong oxidizing agents would likely degrade the imidazole ring or the butyl side chain. Specific reactions like the Baeyer-Villiger oxidation could potentially convert the ketone to an ester, but this would require careful selection of reagents to avoid side reactions with the electron-rich imidazole system.

Exploration of Novel Reaction Pathways and Synthetic Transformations

Beyond the fundamental reactions of the individual functional groups, the structure of this compound allows for the exploration of more complex synthetic transformations.

Cross-Coupling Reactions: A powerful strategy for further functionalization would be to leverage modern cross-coupling reactions. mdpi-res.com This would first require the regioselective installation of a halogen (e.g., bromine or iodine) onto the imidazole core, likely at the C5 position as discussed in section 7.1.1. Although challenging, if 1-(4-Butyl-5-bromo-1H-imidazol-1-yl)ethanone could be synthesized, it would serve as a versatile precursor for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. researchgate.netnih.gov This would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C5 position, dramatically increasing the molecular complexity. researchgate.netrug.nl

Acylating Agent: As previously mentioned, N-acyl imidazoles are effective acylating agents. nih.govnih.gov this compound can be used to transfer an acetyl group to various nucleophiles, such as alcohols and amines, under mild conditions. researchgate.net This reactivity is driven by the fact that imidazole is a good leaving group. This property makes the compound a useful reagent in organic synthesis for acetylation reactions where neutral conditions are preferred.

Synthesis of Fused Heterocyclic Systems: The bifunctional nature of the molecule (containing both a ketone and an imidazole ring) presents opportunities for constructing novel fused heterocyclic systems. For example, the methyl group of the ethanone moiety could be functionalized (e.g., via alpha-halogenation) and then cyclized by intramolecular reaction with the N3 atom of the imidazole ring to form imidazo[1,2-a]imidazolium derivatives, or other related fused systems, after potential removal of the acetyl group. Such pathways could lead to novel scaffolds with potential applications in materials science or medicinal chemistry. nih.govnih.govmdpi.com

Formation of Hybrid Compounds and Conjugates Incorporating the Imidazole Moiety

The molecular framework of this compound presents a versatile scaffold for the synthesis of hybrid compounds and conjugates. The presence of the N-acetyl group, the 4-butyl substituent, and the imidazole ring itself offers multiple avenues for chemical modification and covalent linkage to other molecular entities. This section explores the potential chemical reactions and strategies for derivatizing this compound to form complex hybrid structures.

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The imidazole nucleus is a common component in many biologically active compounds, making its incorporation into hybrid molecules a strategy of significant interest in medicinal chemistry.

While direct studies on the conjugation of this compound are not extensively documented in publicly available research, the chemical reactivity of its constituent parts—N-acetylimidazoles and 4-alkyl-imidazoles—provides a strong basis for predicting its derivatization potential.

Key Reactive Sites for Derivatization:

N-Acetyl Group: The N-acetyl group of this compound is a key functional handle for creating hybrid molecules. N-acyl imidazoles are known to be effective acylating agents, capable of transferring the acetyl group to nucleophiles. nih.gov However, for the purpose of forming stable conjugates, the reactivity of the carbonyl group within the acetyl moiety is more relevant. For instance, the alpha-carbon to the carbonyl can potentially be functionalized.

4-Butyl Chain: The terminal end of the 4-butyl chain provides a site for functionalization, which can then be used for conjugation. This approach keeps the core imidazole structure unmodified, which may be crucial for retaining a specific biological activity.

Imidazole Ring: Direct functionalization of the imidazole ring, for example, through C-H activation, offers another route to creating hybrid compounds. nih.gov This allows for the direct attachment of other molecular fragments to the heterocyclic core.

Strategies for Hybrid Compound Synthesis:

One plausible strategy for forming a hybrid compound involves the initial functionalization of the butyl side chain. For example, terminal oxidation of the butyl group could introduce a hydroxyl or carboxyl functional group. This newly introduced functional group can then serve as a reactive handle for conjugation with another molecule, such as an amine or an alcohol, through ester or amide bond formation.

Another approach could involve leveraging the reactivity of the imidazole ring itself. Although the N1 position is occupied by the acetyl group, the other carbon atoms of the ring could potentially undergo electrophilic substitution or metal-catalyzed cross-coupling reactions, provided suitable reaction conditions are employed.

The following table outlines hypothetical examples of hybrid compound formation starting from derivatives of this compound, based on established chemical principles for imidazole derivatization.

| Starting Material | Reagent/Reaction Condition | Type of Linkage | Resulting Hybrid Moiety |

| 1-(4-(4-aminobutyl)-1H-imidazol-1-yl)ethanone | Carboxylic acid, DCC/DMAP | Amide | Amide-linked conjugate |

| 1-(4-(4-hydroxybutyl)-1H-imidazol-1-yl)ethanone | Carboxylic acid, EDC/HBTU | Ester | Ester-linked conjugate |

| This compound | Palladium-catalyzed C-H arylation | Carbon-Carbon | Aryl-substituted imidazole hybrid |

It is important to note that the feasibility and efficiency of these proposed reactions would require experimental validation. The reactivity of each position on the this compound molecule will be influenced by the electronic and steric effects of the existing substituents.

In the broader context of imidazole chemistry, researchers have successfully synthesized various hybrid molecules. For instance, imidazole-carbazole hybrids have been developed, demonstrating the utility of the imidazole core in creating complex molecular architectures with interesting photophysical properties. nih.govrsc.orgsemanticscholar.org While the synthetic routes for these specific hybrids may not be directly applicable to this compound without modification, they highlight the general principle of combining the imidazole moiety with other functional units to generate novel compounds.

The formation of conjugates often aims to link a molecule with a specific activity, such as a targeting ligand or a therapeutic agent, to a carrier or another active molecule. The principles of bioconjugation chemistry, which involve the use of specific and mild reaction conditions to link molecular fragments, could be applied to appropriately functionalized derivatives of this compound.

Advanced Analytical Methodologies and Their Application in Research

Chromatographic Techniques for Purification and Analysis of Imidazole (B134444) Derivatives

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For imidazole derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purification and quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for many imidazole derivatives. The separation is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.

For a compound like 1-(4-Butyl-1H-imidazol-1-yl)ethanone, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In RP-HPLC, a nonpolar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol sielc.comresearchgate.net. The retention of the compound is primarily governed by its hydrophobicity; the butyl group in this compound would contribute significantly to its retention on a reversed-phase column.

To achieve optimal separation and peak shape, various parameters can be adjusted. The composition of the mobile phase is a critical factor; a higher percentage of the organic solvent will decrease the retention time. Additives to the mobile phase, such as formic acid or ammonium (B1175870) acetate (B1210297), can be used to control the pH and improve peak symmetry by minimizing interactions with residual silanol groups on the stationary phase chromforum.orgresearchgate.net. A study on the HPLC analysis of various imidazole anti-infective drugs utilized a Thermo Scientific® BDS Hypersil C8 column with a mobile phase of methanol and 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.20, demonstrating the successful separation of these compounds researchgate.net.

For the purification of this compound, preparative HPLC would be employed, using a larger column and higher flow rates to isolate the compound of interest from reaction byproducts or impurities. The detection is typically performed using a UV detector, as the imidazole ring exhibits UV absorbance researchgate.netusda.gov.

| Parameter | Condition 1 (for analytical separation) | Condition 2 (for preparative purification) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 21.2 mm, 10 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid | Acetonitrile:Water (isocratic or gradient) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 210-230 nm | UV at 220 nm |

| Temperature | Ambient | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, direct analysis by GC-MS is feasible due to its expected volatility.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

| m/z | Predicted Fragment | Significance |

|---|---|---|

| 166 | [M]+• (Molecular Ion) | Confirms molecular weight |

| 124 | [M - CH₂CO]+• | Loss of ketene (B1206846) from the acetyl group |

| 123 | [M - CH₃CO]+ | Loss of the acetyl radical |

| 81 | [C₄H₅N₂]+ | Fragment of the butyl-imidazole ring |

| 43 | [CH₃CO]+ | Acetyl cation |

Calorimetric Methods for Studying Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment nih.govspringernature.comnih.gov. This information is crucial for understanding the driving forces behind molecular recognition.

In a typical ITC experiment to study the binding of this compound to a biological target (e.g., a protein or enzyme), a solution of the compound is titrated into a solution of the macromolecule in the calorimeter cell. The heat released or absorbed upon binding is measured, and from the resulting data, the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH) can be determined. From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

The thermodynamic signature of the binding event provides insights into the nature of the interaction. For instance, a negative enthalpy change (exothermic reaction) often suggests the formation of hydrogen bonds or van der Waals interactions, while a positive entropy change can indicate the release of water molecules from the binding interface (hydrophobic effect). While no specific ITC data for this compound is available in the provided search results, the technique is broadly applicable to small molecule-protein interactions.

| Thermodynamic Parameter | Symbol | Hypothetical Value | Interpretation |

|---|---|---|---|

| Association Constant | Kₐ | 1 x 10⁶ M⁻¹ | Strong binding affinity |

| Stoichiometry | n | 1.0 | 1:1 binding ratio |

| Enthalpy Change | ΔH | -10 kcal/mol | Enthalpically driven, favorable hydrogen bonding/van der Waals interactions |

| Entropy Change | TΔS | -2 kcal/mol | Unfavorable entropy, possibly due to conformational restriction upon binding |

| Gibbs Free Energy Change | ΔG | -8 kcal/mol | Spontaneous binding process |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique that allows for the real-time monitoring of molecular interactions at a sensor surface nih.govspringernature.com. It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

In an SPR experiment, one of the interacting partners (the ligand, typically the larger molecule like a protein) is immobilized on a sensor chip. A solution containing the other partner (the analyte, e.g., this compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The resulting sensorgram, a plot of the SPR signal versus time, provides kinetic information. The association phase shows the binding of the analyte, and the dissociation phase, where a buffer is flowed over the surface, shows the release of the analyte. By fitting these curves to kinetic models, the rate constants can be determined. SPR is particularly useful for studying the binding of small molecules to protein targets and is widely used in drug discovery for screening and lead optimization drexel.edumdpi.comnews-medical.net.

While specific SPR data for this compound is not available in the provided search results, the technique's applicability to small molecule-protein interactions is well-established.

| Kinetic Parameter | Symbol | Typical Range for a Drug-like Molecule |

|---|---|---|

| Association Rate Constant | kₐ | 10³ - 10⁶ M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₔ | 10⁻² - 10⁻⁵ s⁻¹ |

| Equilibrium Dissociation Constant | Kₔ | nM - µM |

Future Research Directions and Unexplored Avenues for 1 4 Butyl 1h Imidazol 1 Yl Ethanone Research

Investigation of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of imidazole (B134444) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. Future research into the synthesis of 1-(4-Butyl-1H-imidazol-1-yl)ethanone could pioneer more sustainable and efficient methodologies. The development of one-pot multicomponent reactions, for instance, could offer a streamlined approach to assembling the 4-butyl-1H-imidazole core. ijpsjournal.com Furthermore, the exploration of green catalysts, such as biodegradable and inexpensive options like lemon juice, could significantly reduce the environmental impact of the synthesis. researchgate.net

Microwave-assisted organic synthesis (MAOS) and ultrasound-promoted reactions are other promising avenues that could lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netresearchgate.net The use of environmentally benign solvents, such as water or ionic liquids, would further enhance the sustainability of the synthetic process. wjbphs.comtandfonline.com A key focus of this research would be to develop a synthetic strategy that is not only efficient but also adheres to the principles of atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste | Catalyst design, reaction optimization |

| Green Catalysis | Use of renewable and non-toxic catalysts | Catalyst screening, mechanistic studies |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Optimization of reaction conditions |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates | Investigation of cavitation effects |

| Use of Green Solvents | Reduced environmental impact | Solvent screening, recyclability studies |

Deeper Exploration of Conformational Dynamics and Isomerism

The presence of an N-acyl group introduces the potential for interesting conformational dynamics in this compound. The rotation around the N-C(O) single bond can lead to the existence of different rotational isomers (rotamers), which may have distinct chemical and physical properties. Future research could employ a combination of experimental techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods to investigate these conformational preferences. nih.gov

Understanding the rotational barrier and the relative stabilities of the different conformers would provide valuable insights into the molecule's reactivity and potential interactions with other molecules. For instance, the orientation of the acetyl group relative to the imidazole ring could influence its steric and electronic properties, which in turn could affect its role in any potential applications. Furthermore, the presence of the butyl group at the 4-position of the imidazole ring adds another layer of conformational complexity that could be explored.

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules. For this compound, advanced computational modeling could provide a wealth of information that would be difficult or time-consuming to obtain through experimental methods alone. Density Functional Theory (DFT) calculations, for example, could be used to determine the molecule's electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. researchgate.netscispace.comresearchgate.net This information would be invaluable for predicting its reactivity towards electrophiles and nucleophiles.

Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of the molecule in different solvent environments, providing a more detailed picture of its behavior in solution. scispace.com These simulations could also be used to model the interactions of this compound with other molecules, such as potential biological targets or components of a material. Such predictive modeling could guide the design of future experiments and accelerate the discovery of new applications for this compound. nih.govmdpi.com

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Predicting reaction outcomes, understanding reaction mechanisms |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Simulating behavior in solution, predicting binding affinities |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Characterizing intramolecular and intermolecular interactions |

Development of Specialized Analytical Probes for In-Depth Mechanistic Studies

To fully understand the reaction mechanisms and potential applications of this compound, the development of specialized analytical probes will be crucial. For instance, fluorescent probes incorporating the this compound scaffold could be designed to study its interactions with specific analytes or to monitor its participation in chemical reactions in real-time. rsc.orgbohrium.com The imidazole moiety itself is known to be a part of many fluorophores and can exhibit pH-dependent optical properties, a characteristic that could be exploited in probe design. nih.govnih.gov

The synthesis of isotopically labeled analogues of this compound would also be a valuable tool for mechanistic studies, particularly for use in NMR and mass spectrometry experiments to trace the fate of specific atoms during a reaction. The development of such probes would provide a deeper understanding of the compound's chemical behavior and could reveal new and unexpected reactivity.

Integration with Materials Science Research for Functional Imidazole-Based Systems

The unique structural features of this compound make it an attractive building block for the creation of novel functional materials. The imidazole ring is a versatile component in materials science, finding use in polymers, ionic liquids, and metal-organic frameworks (MOFs). lifechemicals.comnumberanalytics.comresearchgate.net The N-acetyl group and the C-butyl group of the target molecule could be chemically modified to allow for its incorporation into larger material architectures.

Future research could explore the synthesis of polymers containing the this compound moiety, which could exhibit interesting thermal or conductive properties. The compound could also serve as a ligand for the construction of metal-organic cages or frameworks with potential applications in gas storage, catalysis, or sensing. researchgate.net Furthermore, the functionalization of surfaces with this molecule could lead to new materials with tailored properties for applications in electronics or coatings. mdpi.com The exploration of these avenues would bridge the gap between fundamental chemical research and the development of advanced materials with real-world applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Butyl-1H-imidazol-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of precursors like methylglyoxal with ammonia under acidic conditions (e.g., HCl catalyst in ethanol), followed by alkylation to introduce the butyl group. For example, alkylation of 1H-imidazole with 1-bromobutane in the presence of a base (e.g., K₂CO₃) at reflux (80–100°C) yields the 4-butyl-substituted intermediate. Subsequent acetylation using acetyl chloride or acetic anhydride under reflux (2–6 hours) produces the target compound . Optimization of solvent polarity (e.g., dioxane vs. THF) and stoichiometry (1:1.2 molar ratio for acetylating agents) improves yields to 60–85% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the imidazole ring protons (δ 7.2–7.8 ppm for H-2 and H-5), butyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups), and acetyl carbonyl (δ 2.5–2.7 ppm for CH₃ and ~200 ppm for C=O in ¹³C NMR) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 180.2 (C₉H₁₄N₂O) with fragmentation patterns indicating loss of the butyl group (−56 Da) .

- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm spatial orientation of substituents .

Q. How does the reactivity of this compound compare to other imidazole derivatives in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetyl group at position 1 reduces electron density on the imidazole ring, making it less reactive toward electrophiles compared to unsubstituted imidazoles. However, the butyl group at position 4 enhances solubility in nonpolar solvents, facilitating reactions with bulky nucleophiles (e.g., Grignard reagents). Reactivity can be quantified via Hammett substituent constants (σₚ for acetyl = +0.50), predicting slower SNAr rates compared to methyl-substituted analogs .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement of this compound?

- Methodological Answer : Discrepancies in thermal displacement parameters or bond angles may arise from twinning or partial disorder in the crystal lattice. Use the SHELX suite (SHELXL/SHELXE) for high-resolution refinement, applying restraints for the butyl chain’s rotational flexibility. Validate against Fourier difference maps and cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify systematic errors .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 or kinases). The butyl chain may occupy hydrophobic pockets, while the acetyl group forms hydrogen bonds with catalytic residues.

- QSAR Models : Train models using descriptors like logP (calculated ~2.1), polar surface area (~35 Ų), and H-bond acceptor count (2) to correlate structure with antimicrobial or anti-inflammatory activity .

Q. What experimental designs are optimal for analyzing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). The acetyl group is prone to hydrolysis at pH > 8, forming 4-butylimidazole .

- Thermal Stability : Perform TGA/DSC to determine decomposition onset (~200°C) and identify degradation products via GC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for imidazole derivatives?

- Methodological Answer : Variability in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Cross-validate with gene expression profiling (e.g., RNA-seq) to confirm mechanism of action .

Q. What factors contribute to inconsistent yields in multi-step syntheses of this compound?

- Methodological Answer : Yield drops often occur during alkylation due to incomplete substitution or side reactions (e.g., over-alkylation). Mitigate by:

- Using phase-transfer catalysts (e.g., TBAB) to enhance reactivity of 1-bromobutane.

- Monitoring reaction progress via TLC (hexane:ethyl acetate 3:1) and quenching intermediates with ice-cold water to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.